Lipophilicity Modulation: Extended Alkyl Chain vs. Methoxy Analog
Replacing the ethoxymethyl group with a methoxymethyl group in the 4-trifluoromethylpyrrolidine scaffold reduces the predicted partition coefficient (XLogP3) from 1.4 to 1.1, a quantifiable decrease of Δ = -0.3 log units [1]. This demonstrates that the target compound delivers measurably higher lipophilicity than the methoxy analog, potentially influencing membrane permeability and non-specific binding in a predictable manner.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Predicted by XLogP3 3.0 algorithm as reported on PubChem and Chem960 |
Why This Matters
For procurement decisions in lead optimization, this quantified increase in lipophilicity allows a team to fine-tune logD without altering the core pyrrolidine scaffold or the CF3 group's electronic effects.
- [1] Comparison of predicted XLogP3 values: PubChem CID 121202703 (Target, XLogP3=1.4) vs. Chem960 data for CAS 2091563-28-7 (Methoxy analog, XLogP3=1.1). View Source
